1-Propanone, 2-amino-1-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-amino-1-(2-methoxyphenyl)-, also known as 2-Amino-1-(o-methoxyphenyl)propane, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.2322 g/mol . This compound is characterized by the presence of an amino group and a methoxyphenyl group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Propanone, 2-amino-1-(2-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine . Another approach involves the reductive amination of 2-methoxyphenylacetone using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Propanone, 2-amino-1-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanone, 2-amino-1-(2-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of neurotransmitter systems by acting as an agonist or antagonist at specific receptors . It may also inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-Propanone, 2-amino-1-(2-methoxyphenyl)- can be compared with similar compounds such as:
2-Methoxyamphetamine: Shares a similar structure but differs in the position of the amino group.
Cathinone: Another structurally related compound with similar pharmacological properties.
4-Methoxyphenylacetone: Similar in structure but with different functional groups.
The uniqueness of 1-Propanone, 2-amino-1-(2-methoxyphenyl)- lies in its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-1-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)10(12)8-5-3-4-6-9(8)13-2/h3-7H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBMIQDGZPMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.